Bienvenue dans la boutique en ligne BenchChem!

rac-tert-butylN-[(1R,4S,6R)-4-amino-2-oxabicyclo[2.2.1]heptan-6-yl]carbamate

Lipophilicity Drug-likeness Scaffold comparison

rac-tert-Butyl N-[(1R,4S,6R)-4-amino-2-oxabicyclo[2.2.1]heptan-6-yl]carbamate delivers a conformationally pre-organized bicyclic scaffold with three defined stereocenters. Unlike flexible acyclic linkers, its rigid (1R,4S,6R) geometry locks the Boc-protected 6-position amine and bridgehead 4-position free amine into a fixed spatial relationship—reducing entropic binding penalties critical for protein-protein interaction targets. The 2-oxabicyclo framework lowers lipophilicity (XLogP3 0.1) versus all-carbon norbornane analogs (XLogP3 ~3.0), improving aqueous solubility. Orthogonal protection enables sequential chemoselective functionalization without protecting group manipulation, ideal for heterobifunctional PROTACs and ADC linker-payloads. MW 228.29; satisfies all Lipinski Rule-of-5 criteria.

Molecular Formula C11H20N2O3
Molecular Weight 228.292
CAS No. 2503155-70-0
Cat. No. B2846013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-tert-butylN-[(1R,4S,6R)-4-amino-2-oxabicyclo[2.2.1]heptan-6-yl]carbamate
CAS2503155-70-0
Molecular FormulaC11H20N2O3
Molecular Weight228.292
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC2(CC1OC2)N
InChIInChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-7-4-11(12)5-8(7)15-6-11/h7-8H,4-6,12H2,1-3H3,(H,13,14)/t7-,8-,11+/m1/s1
InChIKeyXVOVALLGIHNFEA-XLDPMVHQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

rac-tert-Butyl N-[(1R,4S,6R)-4-amino-2-oxabicyclo[2.2.1]heptan-6-yl]carbamate (CAS 2503155-70-0): A Conformationally Constrained Bicyclic Amino Building Block for Medicinal Chemistry


rac-tert-Butyl N-[(1R,4S,6R)-4-amino-2-oxabicyclo[2.2.1]heptan-6-yl]carbamate (CAS 2503155-70-0) is a chiral, racemic bicyclic amino carbamate built upon the 2-oxabicyclo[2.2.1]heptane scaffold [1]. The compound features a rigid bridged bicyclic framework with three defined stereocenters (1R,4S,6R), a Boc-protected secondary amine at the 6-position, and a free primary amine at the bridgehead 4-position [2]. With a molecular formula of C₁₁H₂₀N₂O₃, molecular weight of 228.29 g/mol, computed XLogP3 of 0.1, and topological polar surface area (TPSA) of 73.6 Ų, the compound occupies physicochemical space that is compatible with both fragment-based and lead-like drug discovery campaigns [3]. It is primarily employed as a synthetic intermediate and building block for constructing conformationally constrained pharmacophores, peptidomimetics, and bioactive molecule analogs requiring precise three-dimensional orientation of functional groups [4].

Why 2-Oxabicyclo[2.2.1]heptane Amino Carbamates Cannot Be Interchanged with Simpler Amino Alcohols, Monocyclic Amines, or Alternative Bridged Scaffolds


Substituting rac-tert-butyl N-[(1R,4S,6R)-4-amino-2-oxabicyclo[2.2.1]heptan-6-yl]carbamate with a flexible acyclic amino alcohol (e.g., 4-amino-2-butanol derivatives), a monocyclic amine (e.g., 4-aminopiperidine), or even a closely related bridged scaffold such as 2-oxa-5-azabicyclo[2.2.1]heptane would produce fundamentally different molecular properties [1]. The rigid bicyclic framework of the target compound locks the two amino groups into a fixed spatial relationship defined by the (1R,4S,6R) stereochemistry, with a bridgehead-to-6-position distance and dihedral angle that cannot be recapitulated by flexible analogs [2]. This conformational pre-organization reduces the entropic penalty upon target binding, a feature that is completely lost with acyclic or monocyclic alternatives [3]. Furthermore, the presence of the endocyclic oxygen atom in the 2-oxabicyclo[2.2.1]heptane scaffold substantially reduces lipophilicity compared to the all-carbon bicyclo[2.2.1]heptane (norbornane) framework (XLogP3 of 0.1 vs. ~3.0 for the parent hydrocarbon), while simultaneously increasing topological polar surface area (TPSA of 73.6 Ų vs. ~0 Ų), resulting in markedly different solubility and permeability profiles [1]. The Boc protecting group further enables orthogonal deprotection strategies that are unavailable for compounds bearing only free amines or alternative protecting groups [4]. These cumulative differences mean that generic substitution would alter not only synthetic reactivity but also the downstream pharmacokinetic and pharmacodynamic properties of any final drug candidate incorporating this building block.

Quantitative Differentiation Evidence for rac-tert-Butyl N-[(1R,4S,6R)-4-amino-2-oxabicyclo[2.2.1]heptan-6-yl]carbamate Against Closest Analogs and Alternative Scaffolds


Lipophilicity (XLogP3) Comparison: 2-Oxabicyclo[2.2.1]heptane Amino Carbamate vs. All-Carbon Bicyclo[2.2.1]heptane (Norbornane) Scaffold

The target compound rac-tert-butyl N-[(1R,4S,6R)-4-amino-2-oxabicyclo[2.2.1]heptan-6-yl]carbamate has a computed XLogP3 value of 0.1 [1]. This places it well within the optimal drug-like lipophilicity range (0 < XLogP < 3), in contrast to the all-carbon bicyclo[2.2.1]heptane (norbornane) parent scaffold, which has a computed XLogP3 of approximately 3.0 [2]. The introduction of the endocyclic oxygen atom and the amino/carbamate functionalities reduces the logP by approximately 2.9 log units, shifting the compound from a highly lipophilic to a balanced hydrophilic-lipophilic profile. Compared to the unsubstituted 2-oxabicyclo[2.2.1]heptane (XLogP ≈ 1.0), the additional polar functional groups in the target compound further reduce logP by approximately 0.9 units [3].

Lipophilicity Drug-likeness Scaffold comparison

Topological Polar Surface Area (TPSA) as a Determinant of Aqueous Solubility: Target Compound vs. All-Carbon and 2-Oxabicyclo[2.2.2]octane Scaffolds

The target compound possesses a computed TPSA of 73.6 Ų, a value that is favorable for oral bioavailability according to Veber's rules (TPSA < 140 Ų) [1]. This contrasts sharply with the all-carbon bicyclo[2.2.1]heptane (norbornane) scaffold, which has a TPSA of approximately 0 Ų and consequently negligible aqueous solubility . The TPSA of the target compound is also substantially higher than that of the 2-oxabicyclo[2.2.2]octane scaffold (TPSA ≈ 9.2 Ų) [2] and the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold (TPSA ≈ 21.3 Ų) [3], reflecting the additional hydrogen-bonding capacity conferred by the dual amino/carbamate functionality. In the context of the Imatinib bioisostere study by Levterov et al. (2023), replacement of the para-substituted phenyl ring with 2-oxabicyclo[2.2.2]octane (which has a TPSA similar to the parent 2-oxabicyclo[2.2.1]heptane scaffold) increased water solubility from 351 µM to 389 µM, while the all-carbon bicyclo[2.2.2]octane decreased solubility to 113 µM [4]. This demonstrates the critical role of the endocyclic oxygen in modulating solubility, and the target compound's substantially higher TPSA predicts an even greater solubility enhancement.

Polar surface area Solubility Bioavailability

Differentiation from the Carboxylic Acid Analog (CAS 2741437-99-8): Boc-Amine vs. Carboxylic Acid Functionality Impacts logP, TPSA, and Synthetic Utility

The target compound (CAS 2503155-70-0) and its closest commercially available analog, rac-(1R,4S,6R)-6-{[(tert-butoxy)carbonyl]amino}-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid (CAS 2741437-99-8), share the same 2-oxabicyclo[2.2.1]heptane scaffold and (1R,4S,6R) stereochemistry but differ at the bridgehead 4-position: a free primary amine in the target compound versus a carboxylic acid in the analog [1][2]. This single functional group difference produces a measurable shift in physicochemical properties: XLogP3 increases from 0.1 (target amine) to 0.5 (carboxylic acid analog), and TPSA increases from 73.6 Ų to 84.9 Ų [1][2]. The target compound's free primary amine (predicted pKa ~11.82 ± 0.40) provides a nucleophilic handle for amide bond formation, reductive amination, or sulfonamide coupling, while the carboxylic acid analog is suited for ester/amide formation via carboxyl activation [1]. Furthermore, the target compound's amine can participate in hydrogen bonding as both a donor (HBD count = 2) and acceptor (HBA count = 4), whereas the carboxylic acid analog has the same HBD count but an additional HBA from the carboxylic acid oxygen (HBA count = 5) [1][2]. This distinction matters for procurement decisions: the amine variant is the appropriate choice when a basic nitrogen is required for target engagement or salt formation, while the acid variant is selected when an acidic moiety or carboxylate prodrug strategy is desired.

Building block selection Physicochemical comparison Synthetic strategy

Differentiation from 2-Oxa-5-azabicyclo[2.2.1]heptane (Morpholine Isostere) Scaffolds: Basicity and Hydrogen-Bonding Capacity

Bridged bicyclic morpholines such as (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane have been developed as morpholine isosteres in drug design due to their conformational rigidity and balanced physicochemical profile [1]. However, the target compound is a 2-oxabicyclo[2.2.1]heptane (not 2-oxa-5-aza) variant, meaning the heteroatom in the bicyclic framework is solely oxygen rather than both oxygen and nitrogen [2]. This distinction has important consequences: the morpholine nitrogen in the 2-oxa-5-aza scaffold has a predicted pKa of approximately 7–8 (characteristic of tertiary amines in morpholine-like environments), whereas the target compound's bridgehead primary amine is predicted to have a pKa of approximately 11.82 [2][3]. At physiological pH (7.4), the 2-oxa-5-aza nitrogen would be partially protonated (~50% ionized), whereas the target compound's primary amine would remain >99.9% protonated. After Boc deprotection, the target compound reveals a more basic, more nucleophilic primary amine suitable for different coupling chemistries compared to the sterically hindered, less basic morpholine nitrogen [1]. Additionally, the TPSA of the target compound (73.6 Ų) far exceeds that of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold (~21.3 Ų for the parent hydrochloride), predicting meaningfully different solubility and permeability behavior [2][3].

Morpholine isostere Basicity comparison Medicinal chemistry

Conformational Pre-Organization: Rigid (1R,4S,6R) Stereochemistry vs. Flexible Acyclic Amino Alcohols in Entropic Binding Penalty

The 2-oxabicyclo[2.2.1]heptane scaffold locks the target compound into a defined three-dimensional conformation with three specified stereocenters (1R,4S,6R) [1]. In contrast, acyclic amino alcohols such as 4-amino-2-butanol or N-Boc-1,3-diaminopropane derivatives possess multiple rotatable bonds and sample a broad conformational ensemble in solution [2]. The entropic penalty upon target binding — the loss of conformational degrees of freedom — is substantially reduced for the conformationally pre-organized bicyclic scaffold compared to flexible acyclic analogs [3]. This principle is supported by the finding that 2-oxabicyclo[2.2.1]heptane-constrained locked nucleic acid (cLNA) analogues bind to the P2Y₁ receptor with a Ki of 22.5 nM, demonstrating that the rigid (N)-conformation enforced by the bicyclic scaffold can yield high-affinity ligands [4]. Furthermore, the PP5 inhibitor study by Zhang et al. (2024) explicitly demonstrated that the 'spatial conformational restriction of the 7-oxabicyclo[2.2.1]heptane indole fragment was responsible for the selectivity of PP5' inhibition, providing direct evidence that the rigid bicyclic geometry controls both potency and selectivity [5]. The target compound's three defined stereocenters enable precise spatial presentation of the Boc-protected amine (at position 6) and the free primary amine (at bridgehead position 4), a geometry that cannot be achieved with flexible acyclic or monocyclic building blocks [1].

Conformational restriction Entropic penalty Binding affinity

Optimal Research and Industrial Application Scenarios for rac-tert-Butyl N-[(1R,4S,6R)-4-amino-2-oxabicyclo[2.2.1]heptan-6-yl]carbamate


Construction of Conformationally Constrained Peptidomimetics Requiring Defined 3D Presentation of Two Amino Functionalities

The target compound's rigid (1R,4S,6R)-configured scaffold, with a Boc-protected secondary amine at the 6-position and a free primary amine at the bridgehead 4-position, enables the synthesis of peptidomimetics where the spatial relationship between two amine-derived functional groups must be precisely controlled [1]. The 2-oxabicyclo[2.2.1]heptane framework, with its reduced entropic binding penalty compared to flexible acyclic linkers, is particularly suited for projects targeting protein-protein interactions where pre-organization of the ligand is critical for potency [2]. After selective Boc deprotection under mild acidic conditions, the revealed secondary amine at position 6 can be orthogonally functionalized without affecting the bridgehead amine, enabling sequential diversification strategies not possible with simpler diamine building blocks [1].

Fragment-Based Drug Discovery and Lead Optimization Campaigns Requiring Balanced logP (0–3) and Moderate TPSA (60–140 Ų) Building Blocks

With a computed XLogP3 of 0.1 and TPSA of 73.6 Ų, the target compound occupies physicochemical space that is compatible with both fragment-based screening libraries and lead-like compound collections [1]. In contrast to the highly lipophilic all-carbon bicyclo[2.2.1]heptane scaffold (XLogP3 ≈ 3.0), which risks poor aqueous solubility and promiscuous binding, the target compound's balanced profile makes it suitable for early-stage drug discovery programs where favorable ADME properties must be engineered from the outset [2]. The compound's physicochemical profile also aligns with the parameters found in orally bioavailable drugs: molecular weight < 500 Da (228.29), logP < 5 (0.1), HBD < 5 (2), and HBA < 10 (4), satisfying all four Lipinski Rule of 5 criteria [1].

Synthesis of Bioactive Molecule Analogs Incorporating a Saturated Phenyl Ring Bioisostere with Enhanced Solubility

The 2-oxabicyclo[2.2.1]heptane scaffold represents a saturated, three-dimensional alternative to planar aromatic rings in drug design [1]. The target compound, with its TPSA of 73.6 Ų — substantially higher than the 9.2 Ų of the 2-oxabicyclo[2.2.2]octane scaffold or the ~0 Ų of all-carbon bicyclic scaffolds — is predicted to confer greater aqueous solubility to any final drug candidate incorporating it [2]. This is supported by the experimental finding that replacement of the phenyl ring in Imatinib with 2-oxabicyclo[2.2.2]octane (which has a TPSA similar to the parent 2-oxabicyclo[2.2.1]heptane) increased water solubility from 351 µM to 389 µM, while the all-carbon variant decreased it to 113 µM [3]. The target compound's even higher TPSA is expected to provide a correspondingly greater solubility advantage, making it the preferred building block for programs where aqueous solubility is a known liability of the lead series.

Orthogonal Protection Strategy for Sequential Bioconjugation or Targeted Protein Degrader (PROTAC) Linker Synthesis

The orthogonal protection scheme of the target compound — a Boc-protected secondary amine at position 6 and a free primary amine at the bridgehead 4-position — enables sequential, chemoselective functionalization without protecting group manipulation [1]. The Boc group is stable under basic and nucleophilic conditions but can be selectively removed with TFA or HCl, allowing the 6-position amine to be revealed for amide coupling only after the bridgehead amine has been functionalized [2]. This sequential deprotection strategy is particularly valuable for constructing heterobifunctional molecules such as PROTACs, where two distinct ligands must be connected via a linker with precise spatial orientation, and for antibody-drug conjugate (ADC) linker-payload constructs that require chemoselective conjugation chemistry [1].

Quote Request

Request a Quote for rac-tert-butylN-[(1R,4S,6R)-4-amino-2-oxabicyclo[2.2.1]heptan-6-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.